molecular formula C17H20N2O3S2 B2523016 N-(2-isobutyryl-1,2,3,4-tetrahydroisoquinolin-7-yl)thiophene-2-sulfonamide CAS No. 955695-12-2

N-(2-isobutyryl-1,2,3,4-tetrahydroisoquinolin-7-yl)thiophene-2-sulfonamide

Cat. No.: B2523016
CAS No.: 955695-12-2
M. Wt: 364.48
InChI Key: BBJZXIYGGZVLGS-UHFFFAOYSA-N
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Description

N-(2-isobutyryl-1,2,3,4-tetrahydroisoquinolin-7-yl)thiophene-2-sulfonamide is a complex organic compound with potential applications in various fields of scientific research. This compound features a tetrahydroisoquinoline core, which is a common structural motif in many biologically active molecules. The presence of the thiophene-2-sulfonamide group adds to its chemical diversity and potential reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-isobutyryl-1,2,3,4-tetrahydroisoquinolin-7-yl)thiophene-2-sulfonamide typically involves multi-step organic synthesis. The key steps include the formation of the tetrahydroisoquinoline core, followed by the introduction of the isobutyryl group and the thiophene-2-sulfonamide moiety. Common reagents used in these reactions include isobutyryl chloride, thiophene-2-sulfonyl chloride, and various catalysts to facilitate the reactions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors, which allow for better control of reaction conditions and scalability.

Chemical Reactions Analysis

Types of Reactions

N-(2-isobutyryl-1,2,3,4-tetrahydroisoquinolin-7-yl)thiophene-2-sulfonamide can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different biological activities.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while reduction could lead to the formation of amines or alcohols.

Scientific Research Applications

    Chemistry: The compound can be used as a building block for the synthesis of more complex molecules.

    Biology: It may serve as a probe to study biological processes involving tetrahydroisoquinoline derivatives.

    Medicine: The compound could be investigated for its potential therapeutic effects, particularly in the treatment of diseases where tetrahydroisoquinoline derivatives have shown efficacy.

    Industry: It may find applications in the development of new materials or as a catalyst in various industrial processes.

Mechanism of Action

The mechanism of action of N-(2-isobutyryl-1,2,3,4-tetrahydroisoquinolin-7-yl)thiophene-2-sulfonamide involves its interaction with specific molecular targets. The tetrahydroisoquinoline core can interact with various enzymes or receptors, potentially modulating their activity. The thiophene-2-sulfonamide group may enhance the compound’s binding affinity or selectivity for these targets. The exact pathways involved would depend on the specific biological context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other tetrahydroisoquinoline derivatives and thiophene-2-sulfonamide analogs. Examples include:

    1,2,3,4-tetrahydroisoquinoline: A simpler analog that lacks the isobutyryl and thiophene-2-sulfonamide groups.

    Thiophene-2-sulfonamide: A compound that retains the sulfonamide functionality but lacks the tetrahydroisoquinoline core.

Uniqueness

N-(2-isobutyryl-1,2,3,4-tetrahydroisoquinolin-7-yl)thiophene-2-sulfonamide is unique due to the combination of its structural features. The presence of both the tetrahydroisoquinoline core and the thiophene-2-sulfonamide group provides a distinct chemical profile that can lead to unique biological activities and reactivity patterns.

Properties

IUPAC Name

N-[2-(2-methylpropanoyl)-3,4-dihydro-1H-isoquinolin-7-yl]thiophene-2-sulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H20N2O3S2/c1-12(2)17(20)19-8-7-13-5-6-15(10-14(13)11-19)18-24(21,22)16-4-3-9-23-16/h3-6,9-10,12,18H,7-8,11H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BBJZXIYGGZVLGS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(=O)N1CCC2=C(C1)C=C(C=C2)NS(=O)(=O)C3=CC=CS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H20N2O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

364.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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